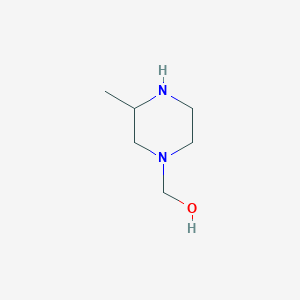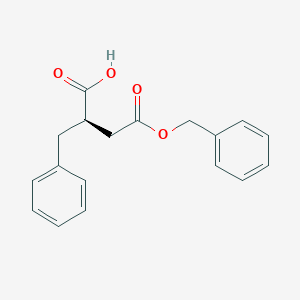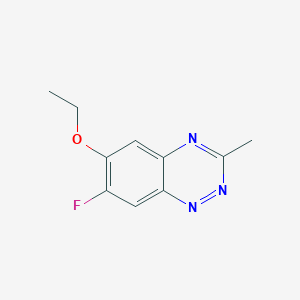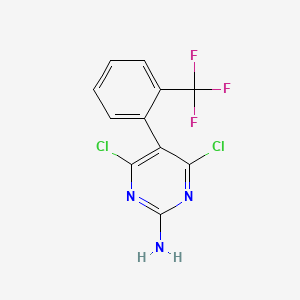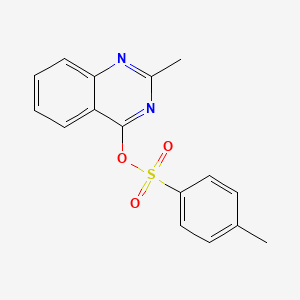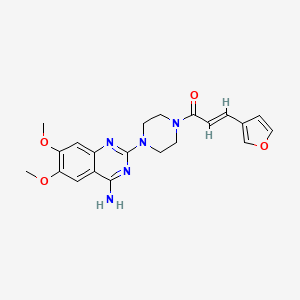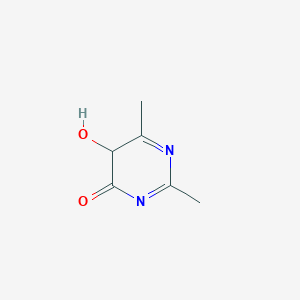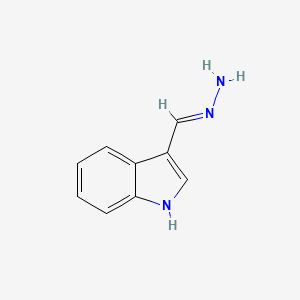
3-(Hydrazonomethyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazonomethyl)-1H-indole is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The indole ring system, a core structure in many natural products and pharmaceuticals, combined with the hydrazonomethyl group, provides unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazonomethyl)-1H-indole typically involves the reaction of indole-3-carboxaldehyde with hydrazine or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:
Indole-3-carboxaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, solvent-free conditions or the use of green solvents like ethanol can be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(Hydrazonomethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Halogenated indoles, sulfonated indoles
科学的研究の応用
Chemistry
In chemistry, 3-(Hydrazonomethyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and as a scaffold for drug design.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用機序
The mechanism of action of 3-(Hydrazonomethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the indole ring can interact with various biological receptors, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 3-(Hydrazonomethyl)-1H-pyrrole
- 3-(Hydrazonomethyl)-1H-pyrazole
- 3-(Hydrazonomethyl)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 3-(Hydrazonomethyl)-1H-indole stands out due to the presence of the indole ring, which is a privileged structure in medicinal chemistry. The indole ring’s ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, enhances its binding affinity and specificity towards biological targets. This makes this compound a versatile and valuable compound in scientific research and industrial applications.
特性
分子式 |
C9H9N3 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
(E)-1H-indol-3-ylmethylidenehydrazine |
InChI |
InChI=1S/C9H9N3/c10-12-6-7-5-11-9-4-2-1-3-8(7)9/h1-6,11H,10H2/b12-6+ |
InChIキー |
OTYGWWHMSJZFID-WUXMJOGZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


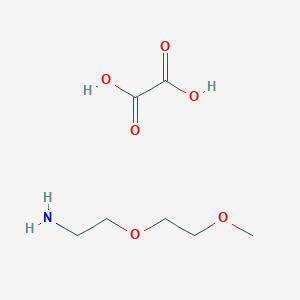
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
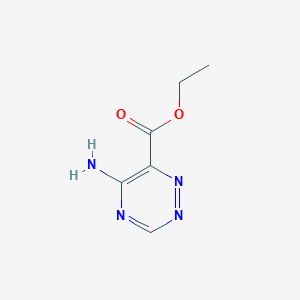
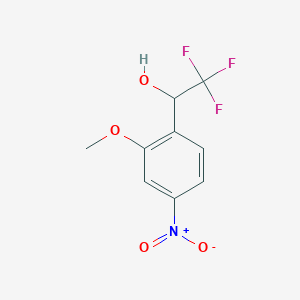

![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
